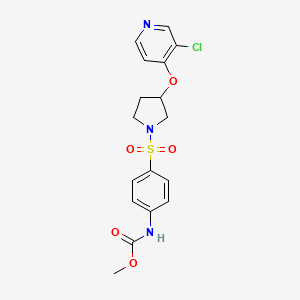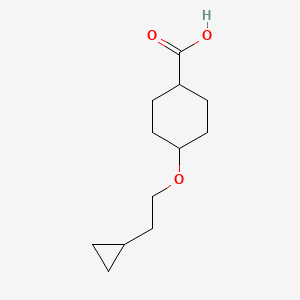
4-(2-cyclopropylethoxy)cyclohexane-1-carboxylic acid, Mixture of isomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(2-cyclopropylethoxy)cyclohexane-1-carboxylic acid is a cyclic compound that likely exhibits isomerism, which is a phenomenon where compounds with the same molecular formula have different arrangements of atoms in space. Isomerism is particularly relevant in the field of pharmaceutical chemistry, where the different isomers of a compound can have vastly different biological activities. The mixture of isomers implies that the compound exists in more than one form, which could be due to differences in the spatial arrangement of the cyclopropyl and ethoxy groups attached to the cyclohexane ring.
Synthesis Analysis
The synthesis of related cyclic compounds has been explored in various studies. For instance, the continuous synthesis of 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid has been reported to avoid the use of hazardous oxidants and to improve the overall yield of the reaction . Although this does not directly describe the synthesis of 4-(2-cyclopropylethoxy)cyclohexane-1-carboxylic acid, it suggests that similar methodologies could potentially be applied to synthesize the compound , with an emphasis on safety and efficiency.
Molecular Structure Analysis
The molecular structure of cyclic compounds can be complex due to the presence of stereocenters and the possibility of geometric isomerism. The study of 4-methyl-1,2-cyclohexanedicarboxylic acids has shown that there are four theoretically possible isomers, and their geometric configurations have been examined . This indicates that for 4-(2-cyclopropylethoxy)cyclohexane-1-carboxylic acid, a detailed analysis of the molecular structure would be necessary to understand the arrangement of substituents and the potential isomers that could exist.
Chemical Reactions Analysis
The chemical reactions involving cyclic compounds can be influenced by the stereochemistry of the molecule. The study on the stereochemistry of cyclic compounds has shown that the mutual stereochemical conversions of isomers can occur under the influence of heat or isomerization agents . This suggests that 4-(2-cyclopropylethoxy)cyclohexane-1-carboxylic acid could undergo similar reactions, where the isomers interconvert or react differently based on their geometric configuration.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. While the provided papers do not directly discuss the properties of 4-(2-cyclopropylethoxy)cyclohexane-1-carboxylic acid, they do provide insights into the properties of structurally related compounds. For example, the relative stabilities of different isomers of a cyclic compound can be determined through studies of their stereochemical conversions . Such information would be valuable in predicting the properties of the isomers of 4-(2-cyclopropylethoxy)cyclohexane-1-carboxylic acid, including their solubility, melting points, and reactivity.
Wissenschaftliche Forschungsanwendungen
Plasticizer Identification and Environmental Impact
- GC/MS and ESI/MS Identification of Plasticizers : 1,2-Cyclohexane dicarboxylic acid diisononyl ester, a compound related to 4-(2-cyclopropylethoxy)cyclohexane-1-carboxylic acid, is used as a plasticizer for polymers like PVC. Its identification and environmental impact have been studied using GC/MS and ESI/MS techniques (Dziwiński, Poźniak, & Lach, 2017).
Chemical Synthesis and Characterization
- Synthesis of Saturated Isoindole-Fused Heterocycles : Cyclohexane derivatives are used in chemical synthesis, such as the preparation of saturated isoindole-fused heterocycles (Stájer, Szabó, Csende, Argay, & Sohár, 2002).
- Synthesis of trans-4-(5′-Propyl-tetrahydropyran-2′-yl)-cyclohexane Carboxylic Acid : Mixtures of cyclohexane carboxylic acid isomers, similar in structure to the compound , are synthesized from related benzoic acids. These syntheses have applications in the preparation of pharmaceuticals (Zhang Ming-yu, 2012).
Environmental and Biological Aspects
- Environmental Exposure to Plasticizers : Environmental exposure to compounds like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (related to the compound ), is studied in the U.S. adult population. This has implications for understanding the environmental and health impacts of such chemicals (Silva, Jia, Samandar, Preau, & Calafat, 2013).
- Biodegradation of Cyclohexane Carboxylic Acids : Studies on the biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid provide insights into the environmental breakdown and potential toxicity of related cyclohexane carboxylic acids (Paslawski, Headley, Hill, & Nemati, 2009).
Applications in Crystal Engineering and Materials Science
- Adventures in Co-Crystal Land : Research into the co-crystallization of cyclic carboxylic acids with other compounds, including cyclohexanecarboxylic acid, contributes to the field of crystal engineering and materials science (Lemmerer & Fernandes, 2012).
- Structural Consequences in Uranyl Ion Complexes : The study of cis/trans isomerism in uranyl ion complexes using derivatives of cyclohexanecarboxylic acid informs the design and synthesis of new materials for applications in nuclear chemistry and materials science (Thuéry & Harrowfield, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-cyclopropylethoxy)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-12(14)10-3-5-11(6-4-10)15-8-7-9-1-2-9/h9-11H,1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQKODWJDUJQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCOC2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

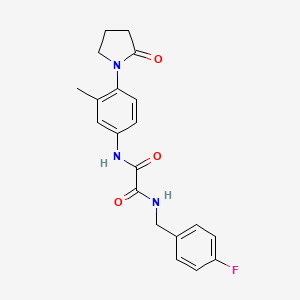
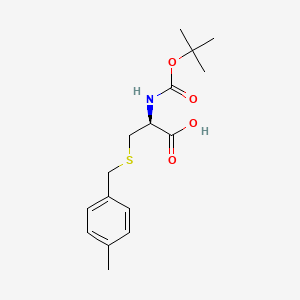
![methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)
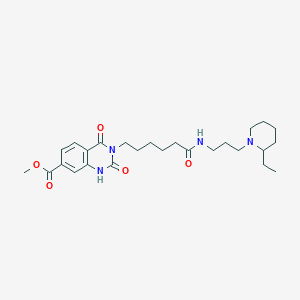
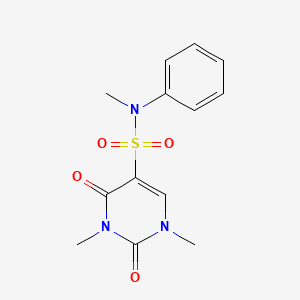
![1-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3000880.png)
![2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B3000881.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3000882.png)
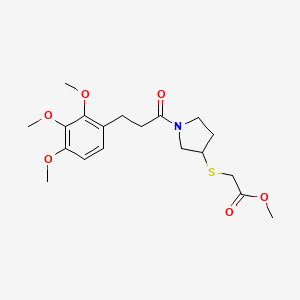
![2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B3000886.png)
![2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3000888.png)
![2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B3000890.png)
